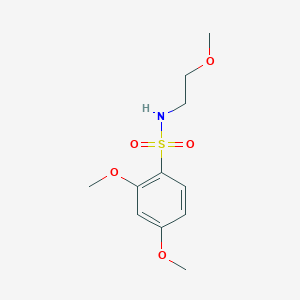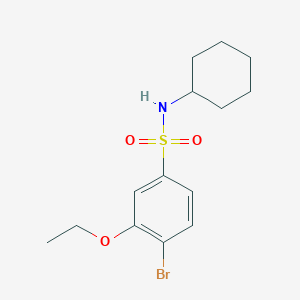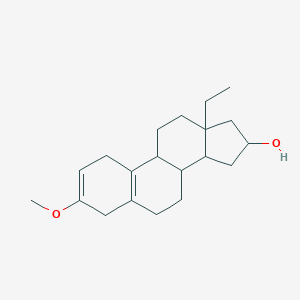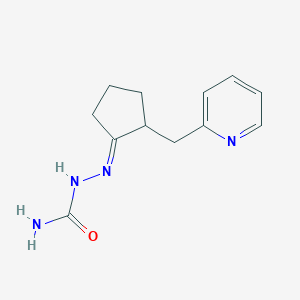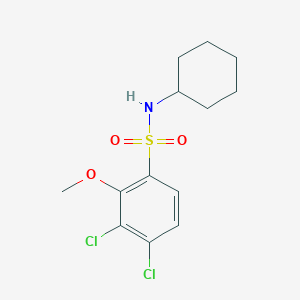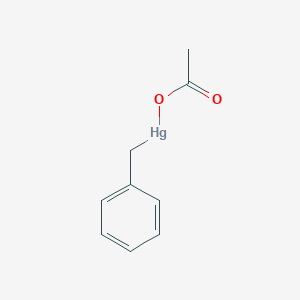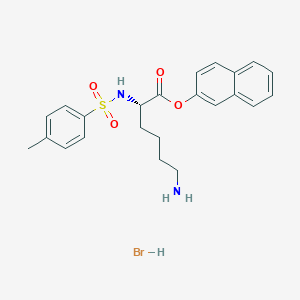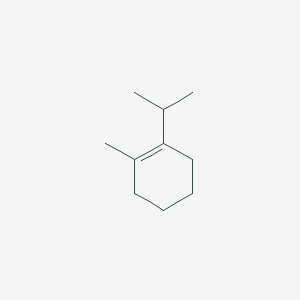![molecular formula C19H17NO3S B224972 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole, also known as MNDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. MNDS is a synthetic compound that is produced through a multistep process, and its unique chemical structure makes it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has several advantages for use in laboratory experiments. It is a synthetic compound that can be produced in large quantities with high purity. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is also stable and can be stored for long periods without degradation. However, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole also has limitations for use in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be further studied as a potential anti-inflammatory and anti-cancer agent. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a plant growth regulator and as a pesticide with reduced environmental impact. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a dye and as a component in electronic devices. Further studies could also be conducted to better understand the mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole and to identify potential off-target effects.
Synthesemethoden
The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole involves several steps, beginning with the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonic acid. This intermediate compound is then reacted with indole in the presence of a reducing agent to produce 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. The final product is purified through a series of steps, including recrystallization and chromatography. This synthesis method has been optimized to produce high yields of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole with high purity.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a plant growth regulator and as a pesticide. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a dye and as a component in electronic devices.
Eigenschaften
Produktname |
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole |
|---|---|
Molekularformel |
C19H17NO3S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
ZYQKMKWFAGFSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



